(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
Description
The compound "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone" features a 4,5-dihydroimidazole core substituted with a 2,5-dimethylbenzylthio group at position 2 and a 4-nitrophenyl methanone at position 1. The 4-nitrophenyl group contributes electron-withdrawing properties, while the 2,5-dimethylbenzylthio substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-3-4-14(2)16(11-13)12-26-19-20-9-10-21(19)18(23)15-5-7-17(8-6-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHKKYTNIIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as benzimidazoles, have been reported to interact with various biological targets, including enzymes and receptors.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular structures. The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity, possibly through redox reactions or interactions with sulfur-containing biomolecules.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell cycle regulation, signal transduction, and metabolic processes.
Pharmacokinetics
The presence of functional groups such as the nitro group and the thioether group may influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity.
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone , a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and antifungal effects, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.39 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities. The compound's synthesis typically involves multi-step reactions starting from simpler imidazole derivatives.
Anti-inflammatory Activity
Research indicates that imidazole derivatives can exhibit significant anti-inflammatory properties. A study on related imidazole compounds demonstrated that several derivatives showed up to 58% inhibition of inflammation in vivo, with minimal gastrointestinal irritation compared to standard anti-inflammatory drugs like indomethacin .
Antifungal Activity
The antifungal efficacy of imidazole derivatives is well-documented. For instance, related compounds have shown effective Minimum Inhibitory Concentrations (MIC) against various fungal strains, with some exhibiting MIC values as low as 12.5 μg/mL . This suggests that the target compound may also possess antifungal properties.
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that it may interact with biological targets similarly to other imidazole derivatives. These interactions might involve modulation of enzyme activity or receptor binding, particularly in pathways related to inflammation and microbial resistance.
Study 1: Synthesis and Biological Evaluation
A series of studies synthesized various imidazole derivatives and evaluated their biological activities. One study focused on dual-action compounds that exhibited both anti-inflammatory and antifungal effects. Among the tested compounds, those structurally similar to our target compound showed promising results in both categories .
Study 2: Pharmacological Profiling
Another research effort involved pharmacological profiling of imidazole derivatives, highlighting their potential as safer alternatives to existing medications. The study found that certain derivatives had reduced side effects while maintaining efficacy against inflammation and fungal infections.
Data Table: Biological Activities of Related Compounds
| Compound Name | Anti-inflammatory Activity (%) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 49.58 - 58.02 | 12.5 |
| 2-(2,5-dimethylbenzyl)thio-4,5-dihydro-1H-imidazole | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares key features with several imidazole derivatives reported in the literature:
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
- Core Saturation : The target compound and derivatives feature a 4,5-dihydroimidazole core, which may enhance solubility and flexibility compared to aromatic imidazoles (e.g., ).
- Substituent Effects :
- The 2,5-dimethylbenzylthio group in the target compound contrasts with the 3-trifluoromethylbenzylthio group in . The CF₃ group increases electron-withdrawing effects and lipophilicity .
- Compounds in (e.g., 2c) replace the thioether with bulky tris(4-methoxyphenyl) groups, which may sterically hinder interactions but improve π-π stacking .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
